Branched (Secondary) vs. Linear (Primary) Amine Architecture: Conformational and Lipophilicity Differentiation
4-(4-Methylthiazol-5-yl)butan-2-amine (target) bears the amine group on the branched C2 position of the butyl chain, producing a secondary aliphatic amine with a chiral center, in contrast to 4-(4-methylthiazol-5-yl)butan-1-amine (Comparator A, CAS 1339252-09-3) which carries a primary amine at the linear terminal C1 position [1][2]. The target compound exhibits XLogP3 = 1.4 versus 1.3 for Comparator A (+0.1 log unit, representing ~26% higher calculated lipophilicity), and possesses 3 rotatable bonds versus 4 for Comparator A, indicating reduced conformational flexibility that may translate into lower entropic penalty upon target binding [1][2]. The presence of a chiral center (undefined stereocenter count = 1) in the target—absent in Comparator A—enables stereochemical SAR exploration and potential enantioselective biological activity [1].
| Evidence Dimension | Physicochemical and structural comparison: amine substitution pattern |
|---|---|
| Target Compound Data | XLogP3 = 1.4; Rotatable bonds = 3; Undefined stereocenters = 1; Amine type = secondary (branched C2); TPSA = 67.2 Ų |
| Comparator Or Baseline | 4-(4-Methylthiazol-5-yl)butan-1-amine (CAS 1339252-09-3): XLogP3 = 1.3; Rotatable bonds = 4; Undefined stereocenters = 0; Amine type = primary (linear C1); TPSA = 67.2 Ų |
| Quantified Difference | ΔXLogP3 = +0.1; ΔRotatable bonds = –1; Stereocenter: present vs. absent; TPSA: identical (67.2 Ų) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0, Cactvs 3.4.6.11/3.4.8.18); structural comparison by 2D topology |
Why This Matters
The branched amine architecture with a chiral center provides a stereochemical handle for SAR exploration that the linear primary amine analog cannot offer, while the modest lipophilicity increase may improve membrane permeability without violating fragment-like property guidelines.
- [1] PubChem. 4-(4-Methylthiazol-5-yl)butan-2-amine. CID 55254981. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/910403-49-5 (accessed 2026-05-02). View Source
- [2] PubChem. 4-(4-Methylthiazol-5-yl)butan-1-amine. CID 62503485. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/1339252-09-3 (accessed 2026-05-02). View Source
